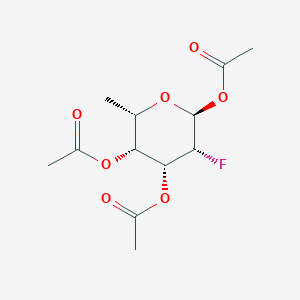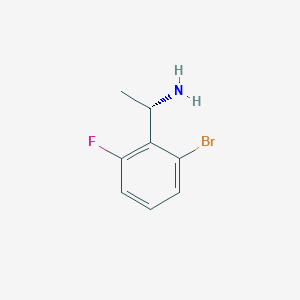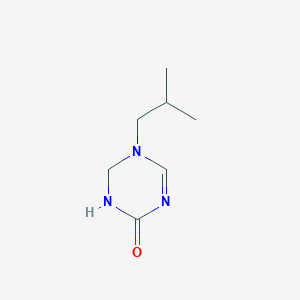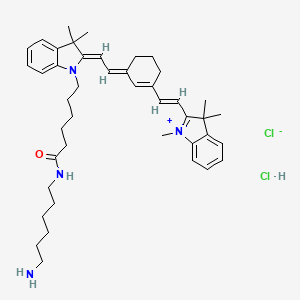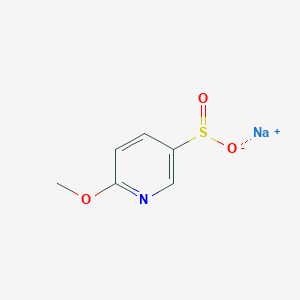
6-Fluoropyridine-2-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoropyridine-2-sulfinicacid is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the sixth position and a sulfinic acid group at the second position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atom and the sulfinic acid group. These properties make it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the desired compound .
Industrial Production Methods: Industrial production of 6-Fluoropyridine-2-sulfinicacid often employs scalable and efficient synthetic routes, such as the use of transition-metal-free one-pot methods. These methods offer high efficiency and compatibility under mild reaction conditions, utilizing readily available and easy-to-handle reagents .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoropyridine-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoropyridine-2-sulfinicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: Fluorinated pyridine derivatives are explored for their potential as imaging agents in radiotherapy and as components of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability
Mecanismo De Acción
The mechanism of action of 6-Fluoropyridine-2-sulfinicacid is primarily influenced by the electron-withdrawing effects of the fluorine atom and the sulfinic acid group. These effects alter the electronic distribution within the pyridine ring, making it less basic and more reactive towards nucleophiles and electrophiles. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and covalent modifications .
Comparación Con Compuestos Similares
2-Fluoropyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical transformations.
3-Fluoropyridine: The fluorine atom is positioned differently, leading to variations in reactivity and applications.
4-Fluoropyridine: Similar to 3-Fluoropyridine but with distinct electronic properties due to the position of the fluorine atom.
Uniqueness: 6-Fluoropyridine-2-sulfinicacid is unique due to the combined presence of the fluorine atom and the sulfinic acid group, which imparts distinct reactivity and stability. This combination makes it particularly valuable in synthetic chemistry and various industrial applications .
Propiedades
Fórmula molecular |
C5H4FNO2S |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
6-fluoropyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H,8,9) |
Clave InChI |
AYPRODCYCVTCQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)S(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



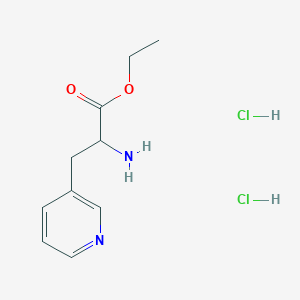

![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)
